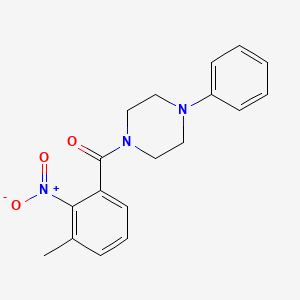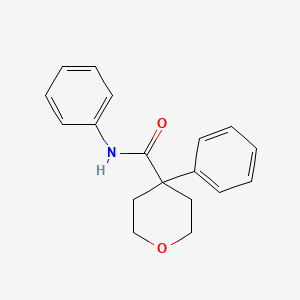
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine, also known as MNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNPP belongs to the class of piperazine derivatives, which are widely used in the pharmaceutical industry for the development of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, studies have shown that this compound inhibits the reuptake of dopamine by binding to the DAT. This leads to an increase in dopamine levels in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects. This compound also exhibits antinociceptive effects, which may be due to its modulation of the opioid system.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. This compound has been reported to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and emotions. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective molecule for research. This compound also exhibits a wide range of biological activities, which makes it a versatile molecule for studying various biochemical and physiological processes. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer orally. This compound also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine. One direction is to investigate the potential of this compound as a drug for the treatment of Parkinson's disease and other neurological disorders. Another direction is to explore the mechanisms of action of this compound in more detail, which may provide insights into the development of new drugs targeting dopamine transporters and other neurotransmitter systems. Additionally, the development of new synthetic methods for this compound may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising bioactive molecule that has gained significant attention in the field of scientific research. Its potential as a drug for the treatment of neurological disorders and its wide range of biological activities make it a versatile molecule for studying various biochemical and physiological processes. Further research on this compound may lead to the development of new drugs with improved pharmacological properties and the discovery of new mechanisms of action for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine involves the reaction of 3-methyl-2-nitrobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a yellow solid with a melting point of 178-180°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential as a bioactive molecule in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been reported to act as a dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the development of drugs for the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
(3-methyl-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-6-5-9-16(17(14)21(23)24)18(22)20-12-10-19(11-13-20)15-7-3-2-4-8-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHUXQOHMZIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)


![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)

![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
